Cas no 157476-77-2 (D-Alaninamide,L-prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl- (9CI))

D-Alaninamide,L-prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl- (9CI) structure
157476-77-2 structure
Product Name:D-Alaninamide,L-prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl- (9CI)
CAS-nummer:157476-77-2
MF:C33H58N10O9
MW:738.875227451324
CID:190101
PubChem ID:5748855
Update Time:2025-04-19

D-Alaninamide,L-prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • D-Alaninamide,L-prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl- (9CI)
    • (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxopr
    • Lagatide [INN]
    • L-Prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl-D-alaninamide
    • L-Prolyl-L-valyl-L-threonyl-L-lysyl-L-prolyl-L-glutaminyl-D-alaninmide.
    • Lagatide
    • HY-106128
    • (S)-2-((S)-1-(L-prolyl-L-valyl-L-threonyl-L-lysyl)pyrrolidine-2-carboxamido)-N1-((R)-1-amino-1-oxopropan-2-yl)pentanediamide
    • BN-52080
    • SCHEMBL1231157
    • BN 52080
    • LAGATIDE [WHO-DD]
    • UNII-3B91V02Q5G
    • 3B91V02Q5G
    • NS00126374
    • (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxopropan-2-yl]pentanediamide
    • CS-0024928
    • BN52080
    • Q27257002
    • DTXSID10166267
    • CHEMBL2218863
    • 157476-77-2
    • Inchi: 1S/C33H58N10O9/c1-17(2)25(41-28(47)20-10-7-15-37-20)31(50)42-26(19(4)44)32(51)40-22(9-5-6-14-34)33(52)43-16-8-11-23(43)30(49)39-21(12-13-24(35)45)29(48)38-18(3)27(36)46/h17-23,25-26,37,44H,5-16,34H2,1-4H3,(H2,35,45)(H2,36,46)(H,38,48)(H,39,49)(H,40,51)(H,41,47)(H,42,50)/t18-,19-,20+,21+,22+,23+,25+,26+/m1/s1
    • InChI-sleutel: WNDMGDURKQLJNM-DHCXFDNTSA-N
    • LACHT: O=C([C@H](CCCCN)NC([C@H]([C@@H](C)O)NC([C@H](C(C)C)NC([C@@H]1CCCN1)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(N[C@@H](C(N)=O)C)=O)CCC(N)=O)=O

Berekende eigenschappen

  • Exacte massa: 738.438824
  • Monoisotopische massa: 738.438824
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 52
  • Aantal draaibare bindingen: 21
  • Complexiteit: 1300
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 288
  • XLogP3: -3
  • Topologisch pooloppervlak: 310

Experimentele eigenschappen

  • Dichtheid: 1.264
  • Kookpunt: 1235°C at 760 mmHg
  • Vlampunt: 700.7°C
  • Brekindex: 1.554
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie